molecular formula C17H13F3N2O2 B5054839 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B5054839
M. Wt: 334.29 g/mol
InChI Key: XKYXFKAQXPAKJO-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (hereafter referred to as Compound A) is a tetrahydrochromene derivative characterized by a trifluoromethylphenyl substituent at the 4-position of the chromene core.

Properties

IUPAC Name

2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c18-17(19,20)10-6-4-9(5-7-10)14-11(8-21)16(22)24-13-3-1-2-12(23)15(13)14/h4-7,14H,1-3,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYXFKAQXPAKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has gained attention due to its diverse biological activities. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18F3N3OC_{21}H_{18}F_3N_3O, and it features a tetrahydrochromene core substituted with a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular Weight393.36 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Research indicates that compounds with a chromene scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromenes can induce apoptosis in cancer cells through various mechanisms, including caspase activation and inhibition of tubulin polymerization .

Case Study: MCF-7 Cell Line

In vitro studies have demonstrated that related chromene derivatives significantly inhibit the proliferation of the MCF-7 breast cancer cell line. The mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest and reduced migration .

Anticholinesterase Activity

The compound has been evaluated for its potential as an anticholinesterase agent. Inhibitors of acetylcholinesterase (AChE) are crucial in treating Alzheimer's disease. The structure-activity relationship (SAR) studies revealed that the trifluoromethyl substitution enhances inhibitory potency against AChE .

Table 2: AChE Inhibition Data

CompoundIC50 (μM)
2-amino derivative10.4
Related derivative5.4

Anti-inflammatory Activity

Chromene derivatives have also been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is particularly relevant in this context. The presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced anti-inflammatory activity .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy, as it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly important in preventing various diseases linked to oxidative damage .

The biological activities of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer progression and inflammation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells via caspase activation.
  • Radical Scavenging : The structure allows it to effectively neutralize free radicals.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Several studies have reported that derivatives of chromene compounds exhibit anticancer properties. For instance, compounds similar to 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Antimicrobial Properties
    • The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its trifluoromethyl group enhances lipophilicity, improving membrane penetration and biological efficacy against bacteria and fungi .
  • Anti-inflammatory Effects
    • Research indicates that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its structural features allow it to interact with specific enzymes involved in the inflammatory response .

Agrochemical Applications

  • Pesticidal Activity
    • The chromene scaffold has been explored for its potential as a pesticide. The unique chemical structure contributes to its effectiveness against agricultural pests while exhibiting low toxicity to non-target organisms .
  • Herbicidal Properties
    • Some studies have indicated that derivatives of this compound can inhibit the growth of certain weed species, suggesting potential herbicidal applications in agriculture .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs)
    • The electronic properties of this compound make it suitable for use in OLEDs. Its ability to emit light when subjected to an electric field has been investigated for applications in display technologies .
  • Polymer Chemistry
    • The compound can be used as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties. Research into its polymerization behavior has shown promising results for creating high-performance materials .

Case Study 1: Anticancer Mechanism Exploration

A study conducted on the anticancer effects of chromene derivatives revealed that this compound inhibited cell proliferation in breast cancer cell lines through the induction of apoptosis via the mitochondrial pathway . This study highlighted the potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Efficacy Assessment

In a comparative study assessing various chromene derivatives against bacterial strains, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes .

Case Study 3: OLED Performance Evaluation

Research into the application of this compound in OLED technology demonstrated that devices incorporating it showed improved brightness and efficiency compared to traditional materials. This was attributed to its favorable charge transport properties and luminescent characteristics .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the 4-Phenyl Position

The 4-position substituent on the chromene scaffold significantly influences physicochemical and biological properties. Key analogues include:

Compound Name 4-Position Substituent Molecular Weight (g/mol) Notable Features Evidence ID
Compound A 4-(Trifluoromethyl)phenyl 334.30 Strong electron-withdrawing -CF₃ group; enhances lipophilicity and metabolic resistance.
Compound B 3-(Trifluoromethyl)phenyl 334.30 Structural isomer of A ; -CF₃ at meta-position alters steric/electronic interactions.
Compound C 4-Methoxyphenyl 294.33 Electron-donating -OCH₃ group; increases solubility but reduces metabolic stability.
Compound D 4-Methylphenyl 278.32 Hydrophobic -CH₃ group; moderate lipophilicity compared to -CF₃.
Compound E Thiophen-2-yl 272.32 Heteroaromatic sulfur-containing group; influences hydrogen-bonding networks.
Compound F 5-(2,4,6-Trichlorophenyl)-2-furyl 409.65 Bulky trichlorophenyl-furyl substituent; high steric hindrance.
Key Observations:
  • Steric Considerations : Compound F exhibits significant steric bulk due to the trichlorophenyl-furyl group, which may limit membrane permeability compared to Compound A .
  • Hydrogen Bonding : Compound E forms 2D supramolecular networks via N–H⋯N and N–H⋯O interactions, while Compound A ’s -CF₃ group likely prioritizes hydrophobic interactions over hydrogen bonding .

Pharmacological and Physicochemical Properties

Antimicrobial Activity
  • Derivatives like 2-amino-7,7-dimethyl-4-phenyl-tetrahydrochromenes (Compound G) show moderate antimicrobial activity against Aspergillus niger and Candida albicans . While specific data for Compound A is unavailable, the -CF₃ group’s metabolic stability suggests enhanced bioavailability compared to methyl or methoxy analogues.
Crystallographic Data
  • Compound C (4-methoxyphenyl) crystallizes in a triclinic system (P1 space group) with cell parameters a = 8.6822 Å, b = 10.0623 Å, and hydrogen-bonded networks stabilizing its structure .
  • Compound A’s crystal structure is unreported, but analogues like (4R,7S)-2-amino-4-(3,4-dimethoxyphenyl)-tetrahydrochromene exhibit monoclinic packing (C24H22N2O4·H2O) with intramolecular H-bonding involving water molecules .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The -CF₃ group in Compound A improves resistance to oxidative metabolism compared to -CH₃ (Compound D ) or -OCH₃ (Compound C ) .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

The synthesis typically involves multi-component reactions, such as the condensation of substituted aldehydes (e.g., 4-(trifluoromethyl)benzaldehyde) with dimedone (5,5-dimethylcyclohexane-1,3-dione) and malonitrile. A base catalyst, such as potassium carbonate or piperidine, is often used in ethanol or methanol under reflux conditions. Critical steps include Knoevenagel condensation followed by cyclization to form the chromene core .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Purification methods include recrystallization (e.g., using ethanol or DMF/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent). Structural confirmation relies on spectroscopic techniques:

  • NMR : Analysis of aromatic protons (δ 6.5–7.5 ppm) and cyclohexenone protons (δ 1.5–2.5 ppm).
  • XRD : Single-crystal X-ray diffraction confirms bond lengths (e.g., C–C ≈ 1.52 Å) and dihedral angles (e.g., 70–80° for the chromene ring) .

Q. What are the key challenges in achieving high yields during synthesis?

Yield optimization depends on reaction time (typically 4–8 hours), temperature control (60–80°C), and stoichiometric ratios of reagents. The electron-withdrawing trifluoromethyl group can slow condensation steps, requiring extended reaction times or alternative catalysts like ionic liquids .

Advanced Research Questions

Q. How do conformational variations in the chromene ring influence crystallographic packing and intermolecular interactions?

The fused cyclohexenone and pyran rings adopt sofa conformations, with puckering parameters (e.g., Cremer-Pople parameters Q = 0.45–0.55 Å) influencing hydrogen-bonding motifs. Intermolecular N–H⋯N and N–H⋯O bonds (2.8–3.0 Å) form corrugated layers parallel to the bc plane, as observed in triclinic (P1) or monoclinic (C2/c) space groups .

Q. What computational methods are employed to predict the reactivity of the trifluoromethyl group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) analyze frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) and Fukui indices to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets like EAAT1 transporters, where the CF₃ group enhances binding affinity via hydrophobic interactions .

Q. How do structural modifications (e.g., substituent changes) impact biological activity in related chromene derivatives?

Structure-activity relationship (SAR) studies show that:

  • 4-Substituents : Electron-withdrawing groups (e.g., CF₃, Cl) improve antimicrobial activity (MIC ≈ 8–16 µg/mL against S. aureus).
  • Amino group : Essential for hydrogen bonding with enzyme active sites (e.g., dihydrofolate reductase). Substituting the phenyl ring with pyridyl or thienyl groups reduces potency, highlighting steric and electronic constraints .

Q. What advanced spectroscopic techniques resolve data contradictions in polymorph identification?

Discrepancies in melting points or XRD patterns are addressed via:

  • SC-XRD : Differentiates polymorphs (e.g., triclinic vs. monoclinic) by comparing unit cell parameters (e.g., a = 8.59 Å vs. 25.02 Å).
  • IR/Raman spectroscopy : Identifies conformational isomers through C≡N stretching frequencies (≈2200 cm⁻¹) .

Methodological Guidance

Q. How to design experiments for analyzing hydrogen-bonding networks in crystalline forms?

Use SHELXL for refinement, focusing on:

  • Hydrogen bond geometry : Calculate D–H⋯A angles (≈150–170°) and distances (≈2.8–3.2 Å).
  • Packing diagrams : Generate using Mercury software to visualize layers or chains .

Q. What strategies optimize reaction conditions for scale-up synthesis?

Employ Design of Experiments (DoE) to test variables:

  • Catalyst screening : Compare yields using K₂CO₃ (≈60%) vs. DBU (≈75%).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How to assess the compound’s potential in material science applications?

Investigate:

  • Thermal stability : TGA analysis (decomposition >250°C).
  • Optical properties : UV-Vis spectra (λmax ≈ 320 nm) for photophysical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
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2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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